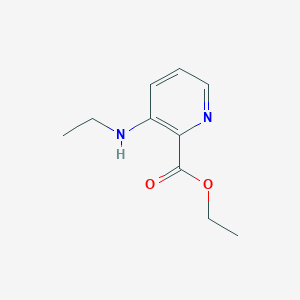
Ethyl 3-(ethylamino)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(ethylamino)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethylamino group attached to the third position of the pyridine ring and an ethyl ester group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(ethylamino)pyridine-2-carboxylate typically involves the reaction of ethyl 2-pyridinecarboxylate with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(ethylamino)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 3-(ethylamino)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(ethylamino)pyridine-2-carboxylate involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-pyridinecarboxylate: Lacks the ethylamino group, making it less versatile in certain reactions.
Ethyl 3-amino-2-pyridinecarboxylate: Similar structure but with an amino group instead of an ethylamino group.
Ethyl 2-(ethylamino)pyridine-3-carboxylate: Positional isomer with different reactivity.
Uniqueness
Ethyl 3-(ethylamino)pyridine-2-carboxylate is unique due to the presence of both an ethylamino group and an ethyl ester group on the pyridine ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 3-(ethylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-11-8-6-5-7-12-9(8)10(13)14-4-2/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
UGTBGWYCHFGAQN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(N=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



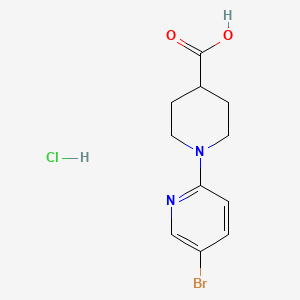
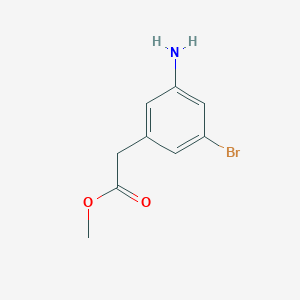
![6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13576944.png)
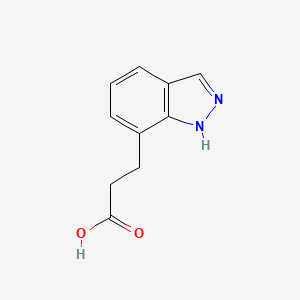

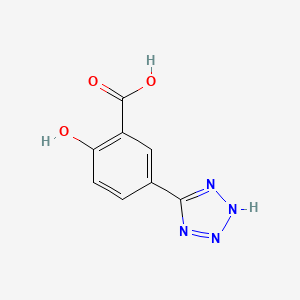
![[(Methanesulfonylsulfanyl)methyl]cyclopropane](/img/structure/B13576989.png)


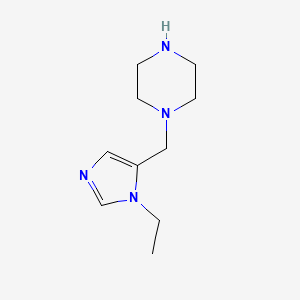
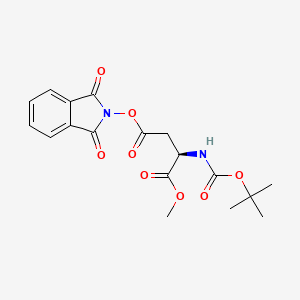
![5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid](/img/structure/B13577009.png)

